Synthesis of Deuterated Olanzapine for Use as an Internal Standard: An In-depth Technical Guide
Synthesis of Deuterated Olanzapine for Use as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of deuterated olanzapine (B1677200), specifically focusing on its preparation for use as an internal standard in analytical applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The synthesis of a stable isotope-labeled internal standard is crucial for accurate quantification of the active pharmaceutical ingredient in biological matrices. This document outlines a viable synthetic pathway, detailed experimental protocols, and the metabolic context of olanzapine.
Introduction
Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. For pharmacokinetic and bioequivalence studies, a reliable internal standard is essential for accurate quantification of olanzapine in biological samples. Deuterated analogs of olanzapine, such as Olanzapine-d3, serve as ideal internal standards because they co-elute with the analyte but are distinguishable by mass spectrometry due to their mass difference. This guide will focus on the synthesis of Olanzapine-d3.
Synthetic Pathway Overview
The synthesis of Olanzapine-d3 can be achieved by modifying the established synthetic routes of olanzapine. The key strategy involves the introduction of deuterium (B1214612) atoms at a late stage of the synthesis to ensure isotopic stability and minimize potential kinetic isotope effects during sample preparation and analysis. The most common approach for olanzapine synthesis involves the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine with N-methylpiperazine. To synthesize Olanzapine-d3, a deuterated version of N-methylpiperazine, specifically N-methyl-d3-piperazine, is utilized.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of Olanzapine-d3.
Experimental Protocols
Synthesis of N-methyl-d3-piperazine
This protocol describes the synthesis of the deuterated building block, N-methyl-d3-piperazine, from piperazine and iodomethane-d3.
Reaction:
Experimental Procedure:
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A mixture of piperazine (10.0 g, 116.1 mmol) and piperazine dihydrochloride (B599025) (18.45 g, 116 mmol) in a 5:1 solution of ethanol (B145695) and deuterium oxide (60 mL) is heated at reflux for approximately 1 hour.
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The mixture is then cooled to 0°C.
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Iodomethane-d3 (8.85 mL, 92.9 mmol) is added dropwise to the cooled mixture.
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The reaction mixture is stirred at ambient temperature for 90 minutes.
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After stirring, the mixture is cooled again to 0°C and the pH is adjusted to approximately 9.0 using a 2N sodium hydroxide (B78521) solution.
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The product is extracted using standard extractive work-up procedures.
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The crude product is purified by distillation at 120-130°C to yield N-methyl-d3-piperazine as a colorless liquid.[3]
Quantitative Data:
| Parameter | Value |
| Yield | 58.3%[3] |
| Purity | High (as determined by NMR and MS) |
| Appearance | Colorless liquid[3] |
Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine
This section details the synthesis of the core heterocyclic intermediate.
Reaction Scheme:
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2-Amino-5-methylthiophene-3-carbonitrile + 2-Fluoronitrobenzene → 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile
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5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile → 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine
Experimental Procedure:
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In a 500 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, place 10.0 g (0.0386 mol) of 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile and 100 mL of ethanol.
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Stir the mixture at 50°C for 30 minutes.
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Add 7.4 g (0.062 mol) of tin powder and 84 mL of 4M hydrochloric acid to the mixture.
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Raise the temperature of the reaction mixture to 85°C and continue stirring for an additional 4 hours.
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Cool the mixture to 25°C and stir for another 8 hours, which will lead to the precipitation of a solid.[4]
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The solid is collected by filtration to yield the hydrochloride salt of the product.
Quantitative Data:
| Parameter | Value |
| Yield | Not explicitly stated, but described as a practical synthesis. |
| Purity | High (suitable for subsequent steps) |
| Appearance | Solid precipitate |
Synthesis of Olanzapine-d3
This final step involves the condensation of the core intermediate with the deuterated piperazine derivative.
Reaction:
Experimental Procedure:
-
A three-necked round-bottom flask is charged with 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine hydrochloride (5.0 g, 0.0188 mol), N-methyl-d3-piperazine, and anhydrous dimethyl sulfoxide (B87167) (30.0 mL).
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The reaction mixture is stirred at 112-115°C for 16 hours under a continuous flow of nitrogen.[5][6]
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The reaction progress is monitored by HPLC.
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Upon completion, the reaction mixture is worked up to isolate the crude Olanzapine-d3.
-
Purification can be achieved by recrystallization from a suitable solvent such as acetonitrile.
Quantitative Data:
| Parameter | Value |
| Yield | 72% - 89% (reported for non-deuterated synthesis)[7] |
| Purity | >99% (by HPLC) |
| Appearance | Yellowish solid |
Metabolic Pathway of Olanzapine
Understanding the metabolism of olanzapine is crucial for interpreting pharmacokinetic data. Olanzapine is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) system, with CYP1A2 being the major enzyme involved, and CYP2D6 playing a lesser role.[1][8] The main metabolic pathways are N-demethylation and hydroxylation, followed by glucuronidation.
The major metabolites include 4'-N-desmethyl olanzapine and 10-N-glucuronide, which are pharmacologically inactive.[8] Other minor metabolic routes include oxidation of the thiophene (B33073) ring and N-oxidation of the piperazine ring.
Caption: Major metabolic pathways of olanzapine.
Conclusion
This technical guide provides a detailed framework for the synthesis of deuterated olanzapine, specifically Olanzapine-d3, for its application as an internal standard. The outlined synthetic route is based on established chemical principles and utilizes a key deuterated intermediate, N-methyl-d3-piperazine. The provided experimental protocols and quantitative data offer a solid foundation for researchers and scientists in the field of drug development and analysis. A thorough understanding of olanzapine's metabolism, as depicted in the pathway diagram, is also essential for the accurate interpretation of analytical results.
References
- 1. Olanzapine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. N-METHYL-D3-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US7297789B2 - Process of preparation of olanzapine form I - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
